![molecular formula C14H19NO4S B2632020 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid CAS No. 554426-45-8](/img/structure/B2632020.png)

3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

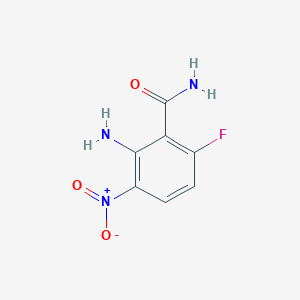

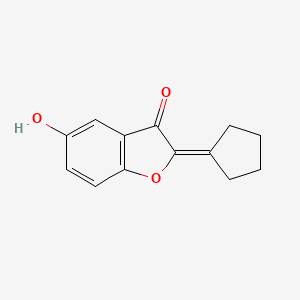

“3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C14H19NO4S . It has a molecular weight of 297.38 . The compound is in powder form at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 3- { [cyclohexyl (methyl)amino]sulfonyl}benzoic acid . The InChI code is 1S/C14H19NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis

The compound has a melting point of 120-121°C . It is stored at room temperature .Aplicaciones Científicas De Investigación

Chemical Stability and Degradation

Nitisinone, a triketone herbicide chemically related to 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, initially explored for its herbicidal properties, has found a new application in medical treatment for hepatorenal tyrosinemia. Research on its stability and degradation under various conditions reveals insights into the chemical properties and potential applications of structurally similar compounds like 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid. The study demonstrates the increased stability of nitisinone in alkaline conditions and identifies its major degradation products, providing a foundation for understanding the behavior of similar chemical structures in environmental and physiological contexts (Barchańska et al., 2019).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental degradation of polyfluoroalkyl chemicals, which share chemical stability features with 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, has been extensively reviewed. This research highlights the biodegradation pathways and environmental fate of these compounds, shedding light on the potential environmental impact and degradation mechanisms of similar compounds. The study emphasizes the need for a better understanding of the environmental behavior of such chemicals to evaluate potential risks and benefits of their applications (Liu & Mejia Avendaño, 2013).

Antimicrobial Applications of Chemical Compounds

Research into the antimicrobial properties of chemical compounds, including those structurally related to 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid, has identified p-Cymene as a potent antimicrobial agent. This review consolidates data on the antimicrobial activity of p-Cymene and other compounds, providing a basis for exploring the antimicrobial potential of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid. The findings suggest that understanding the mechanisms of action of these compounds can lead to new applications in human healthcare and biomedical fields (Marchese et al., 2017).

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

A comprehensive review of the anticarcinogenicity and toxicity of organotin(IV) complexes, including derivatives of benzoic acid, highlights the potential of these compounds in cancer treatment. The study evaluates various organotin(IV) complexes, underscoring the role of the tin atom's organic groups in their biological activity. This research opens avenues for the exploration of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid derivatives in pharmaceutical applications, particularly in developing new anticancer drugs (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .

Propiedades

IUPAC Name |

3-[cyclohexyl(methyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLSFKJFZAEIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)

![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)